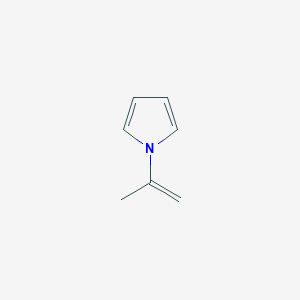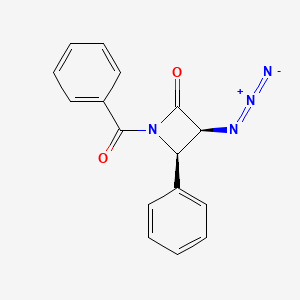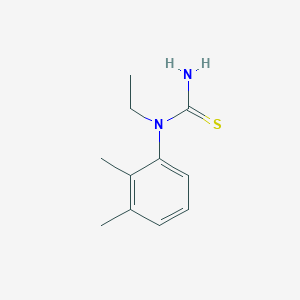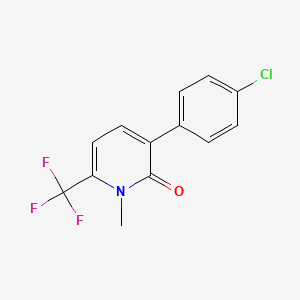![molecular formula C8H5F3N2O6S B12567029 2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene CAS No. 194222-87-2](/img/structure/B12567029.png)
2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene is an organic compound with the molecular formula C7H3F3N2O6S It is characterized by the presence of two nitro groups and a trifluoromethanesulfonyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 1-methyl-2,4-dinitrobenzene, followed by the reaction with trifluoromethanesulfonyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and safety.
化学反应分析
Types of Reactions
2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro groups can be displaced by nucleophiles under suitable conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Reduction: Amines are the major products.
Oxidation: Products vary based on the oxidizing agent and conditions.
科学研究应用
2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
作用机制
The mechanism by which 2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene exerts its effects involves the interaction of its functional groups with molecular targets. The nitro groups can participate in electron-withdrawing interactions, while the trifluoromethanesulfonyl group can enhance the compound’s reactivity and stability. These interactions can affect various molecular pathways, depending on the specific application .
相似化合物的比较
Similar Compounds
2,4-Dinitrotoluene: Similar in structure but lacks the trifluoromethanesulfonyl group.
1,2-Dinitro-4-(trifluoromethanesulfonyl)benzene: Similar but with different positions of the nitro groups.
2,5-Dinitrotoluene: Another isomer with different positions of the nitro groups.
Uniqueness
2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring these characteristics .
属性
CAS 编号 |
194222-87-2 |
|---|---|
分子式 |
C8H5F3N2O6S |
分子量 |
314.20 g/mol |
IUPAC 名称 |
2,4-dinitro-1-(trifluoromethylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H5F3N2O6S/c9-8(10,11)20(18,19)4-5-1-2-6(12(14)15)3-7(5)13(16)17/h1-3H,4H2 |
InChI 键 |
FVXLUBMVYZXHHG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)



![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)



![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene](/img/structure/B12567022.png)
![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)

![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)
![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)
